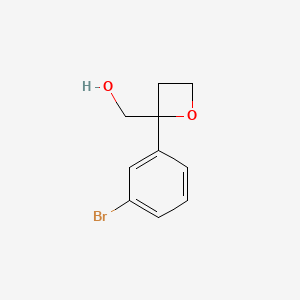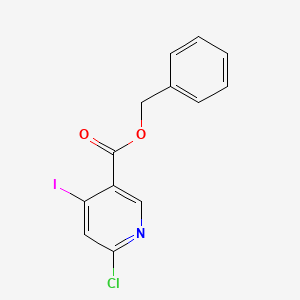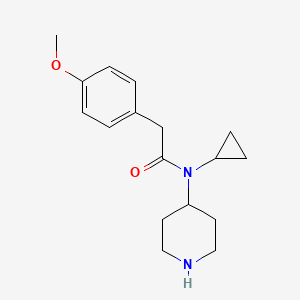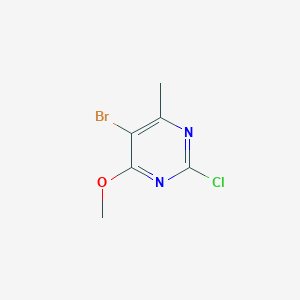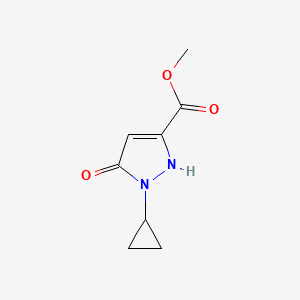![molecular formula C10H9Cl2N3 B13928419 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, and an isopropyl group at position 1 on the pyrido[3,4-d]pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine typically involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents. One effective method involves using (diacetoxyiodo)benzene in benzene, heated at reflux for two hours . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like (diacetoxyiodo)benzene.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: (diacetoxyiodo)benzene, PIDA, and PIFA are commonly used oxidizing agents.
Solvents: Benzene is often used as a solvent for these reactions.
Reaction Conditions: Reactions are typically carried out at reflux temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions primarily yield the corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophiles involved.
Aplicaciones Científicas De Investigación
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of photovoltaic materials and dyes for dye-sensitized solar cells (DSSCs).
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes, thereby exerting antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine: This compound is structurally similar and has been studied for its potential in photovoltaic materials and biologically active compounds.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another similar compound, known for its applications in electronic materials.
Uniqueness
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine stands out due to its unique combination of chlorine atoms and an isopropyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H9Cl2N3 |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
4,7-dichloro-1-propan-2-ylpyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C10H9Cl2N3/c1-5(2)9-6-3-8(11)13-4-7(6)10(12)15-14-9/h3-5H,1-2H3 |
Clave InChI |
ZPEBSNAUYXOFCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(C2=CN=C(C=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


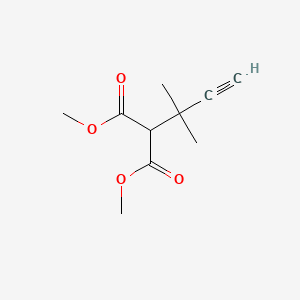

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
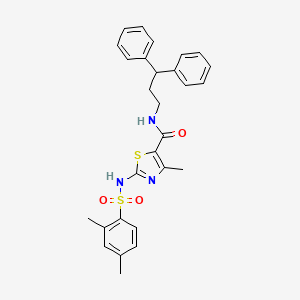
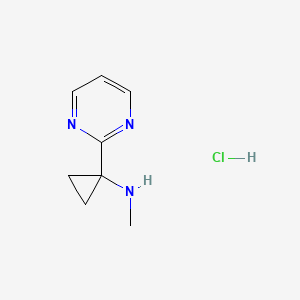
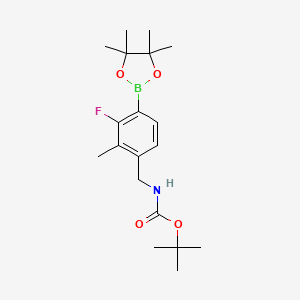
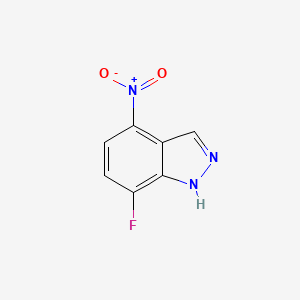

![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
